cyclodecanol chemical properties and structure
cyclodecanol chemical properties and structure
An In-Depth Technical Guide on the Core Chemical Properties and Structure of Cyclodecanol
Introduction
Cyclodecanol is a cyclic alcohol that, along with its larger ring analogue cyclododecanol (B158456), serves as a valuable compound in organic synthesis and materials science. Its unique ten-membered ring structure imparts specific chemical and physical properties that are of interest to researchers in drug development and chemical manufacturing. This technical guide provides a comprehensive overview of the core chemical properties, structure, and relevant experimental protocols associated with cyclodecanol and its closely related analogue, cyclododecanol.
Chemical Structure and Isomerism
The chemical structure of cyclodecanol consists of a ten-membered carbon ring with a single hydroxyl (-OH) group attached to one of the carbon atoms. Its molecular formula is C10H20O. The IUPAC name for this compound is simply cyclodecanol.[1][2][3][4][5]
Due to the presence of a chiral center at the carbon atom bonded to the hydroxyl group, cyclodecanol can exist as stereoisomers.[6] These are molecules with the same molecular formula and connectivity but different spatial arrangements of their atoms. Specifically, cyclodecanol has two enantiomers: (R)-cyclodecanol and (S)-cyclodecanol. These enantiomers are non-superimposable mirror images of each other and can exhibit different biological activities, a critical consideration in drug development.
The carbocycle of cyclodecanol adopts a stable boat-chair-boat conformation in its crystalline form.[7]
A closely related and more commonly referenced compound is cyclododecanol, which features a twelve-membered carbon ring (C12H24O).[8][9][10][11][12][13]
Core Chemical and Physical Properties
The quantitative properties of cyclodecanol and cyclododecanol are summarized in the table below for clear comparison. It is important for researchers to distinguish between these two compounds, as their properties differ due to the variation in their ring size.
| Property | Cyclodecanol | Cyclododecanol |
| CAS Number | 1502-05-2[1][2][3] | 1724-39-6[9][11][12][13][14] |
| Molecular Formula | C10H20O[1][2][3] | C12H24O[8][9][11][12][13] |
| Molecular Weight | 156.27 g/mol [1][2] | 184.32 g/mol [8][9][11][13][14] |
| Appearance | - | White Crystalline Solid[8][14][15] |
| Melting Point | 40.5 °C[16] | 75-79 °C[17][18][19] |
| Boiling Point | 243.7 °C @ 760 mmHg[16][20] | 272-278 °C @ 760 mmHg[14][17][18] |
| Density | 0.896 g/cm³[16][20] | ~0.87 g/cm³[14][21][15] |
| Flash Point | 100.1 °C[16][20] | 138 °C[17][18] |
| Water Solubility | - | 20.66 - 40 mg/L @ 20-25 °C (insoluble)[8][14][21] |
| IUPAC Name | Cyclodecanol[1][2] | Cyclododecanol[13] |
Experimental Protocols
Synthesis of Cyclododecanol via Hydrogenation
A common method for synthesizing cyclododecanol involves the hydrogenation of cyclododecatriene (CDT) to cyclododecane, followed by oxidation.[22] An alternative route involves the hydrogenation of epoxycyclododecane.
Methodology:
-
Catalyst Preparation: A palladium on carbon catalyst is typically used for the hydrogenation reaction.[23]
-
Reaction Setup: Epoxycyclododecane is placed in a high-pressure autoclave. A solvent may or may not be used.[24]
-
Hydrogenation: The autoclave is sealed, and the air is displaced with hydrogen gas. The reactor is heated to a temperature between 125-150 °C, and the hydrogen pressure is maintained at 10-20 kg/cm ²·G.[24]
-
Reaction Monitoring: The reaction is allowed to proceed for several hours (e.g., 12 hours).[23]
-
Product Isolation: After cooling, the product mixture, containing cyclododecanol and cyclododecanone (B146445), is collected.[23][24]
-
Purification: The final product can be purified by distillation.[23][24]
Oxidation of Cyclododecanol to Cyclododecanone
The oxidation of the secondary alcohol, cyclododecanol, to its corresponding ketone, cyclododecanone, is a fundamental reaction in organic chemistry.[25]
Methodology:
-
Reactant Preparation: In a reaction flask, dissolve cyclodecanol in a mixture of acetone (B3395972) and acetic acid.[25]
-
Heating: Gently heat the mixture to approximately 45 °C.[25]
-
Oxidant Addition: Slowly add an oxidizing agent, such as sodium hypochlorite (B82951) (bleach), to the reaction mixture over a period of about 30 minutes while maintaining the temperature.[25]
-
Reaction Completion: After the addition is complete, continue stirring and monitor the reaction for the presence of excess oxidant. If necessary, continue heating for an additional 10 minutes or add more oxidizing agent until an excess is present.[25]
-
Workup and Extraction: Once the reaction is complete, the product is worked up and extracted from the aqueous solution using an organic solvent.[25]
-
Product Analysis: The resulting cyclododecanone can be analyzed using techniques such as infrared spectroscopy to confirm the presence of the ketone's carbonyl group and the absence of the alcohol's hydroxyl group.[25]
Signaling Pathways and Logical Relationships
The following diagrams illustrate key transformations involving cyclodecanol and related compounds.
Caption: Oxidation of Cyclodecanol to Cyclodecanone.
Caption: Proposed biochemical degradation of cyclododecanol.[26]
References
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- 8. cyclododecanol, 1724-39-6 [thegoodscentscompany.com]
- 9. scbt.com [scbt.com]
- 10. CAS 1724-39-6: Cyclododecanol | CymitQuimica [cymitquimica.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Cyclododecanol [webbook.nist.gov]
- 13. Cyclododecanol | C12H24O | CID 15595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. CYCLODODECANOL CAS#: 1724-39-6 [m.chemicalbook.com]
- 15. CYCLODODECANOL, CAS No. 1724-39-6 - iChemical [ichemical.com]
- 16. guidechem.com [guidechem.com]
- 17. Cyclododecanol CAS 1724-39-6 | 802675 [merckmillipore.com]
- 18. 1724-39-6 Cas No. | Cyclododecanol | Apollo [store.apolloscientific.co.uk]
- 19. Cyclododecanol for synthesis 1724-39-6 [sigmaaldrich.com]
- 20. Cyclodecanol | 1502-05-2 [chemnet.com]
- 21. Cyclododecanol [chembk.com]
- 22. US20090227815A1 - Process for the preparation of cyclododecanone - Google Patents [patents.google.com]
- 23. CYCLODODECANOL synthesis - chemicalbook [chemicalbook.com]
- 24. JP3994246B2 - Process for producing cyclododecanol and cyclododecanone - Google Patents [patents.google.com]
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- 26. researchgate.net [researchgate.net]
